2-(4-Ethylphenyl)-1,3-thiazole-4-carbohydrazide
Description
Pervasive Significance of 1,3-Thiazole Heterocycles in Contemporary Medicinal Chemistry and Chemical Biology
The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its prevalence in a wide array of biologically active compounds underscores its versatility as a pharmacophore. Thiazole (B1198619) derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govglobalresearchonline.netresearchgate.net This wide-ranging bioactivity is attributed to the unique electronic and structural features of the thiazole ring, which allow it to interact with various biological targets through hydrogen bonding, and van der Waals forces. globalresearchonline.net The structural rigidity of the thiazole nucleus also provides a stable scaffold for the attachment of various functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Role of Hydrazide Functionalities in Bioactive Compound Design and Development
The hydrazide moiety (-CONHNH2) is another critical functional group in the design and development of bioactive compounds. It is recognized for its ability to act as a versatile intermediate in the synthesis of various heterocyclic systems. sapub.org Furthermore, the hydrazide group itself can contribute to the biological activity of a molecule. It is known to form strong hydrogen bonds with biological macromolecules, thereby enhancing the binding affinity of the compound to its target. The presence of the hydrazide functionality has been associated with a range of pharmacological effects, including antimicrobial and anticancer activities. researchgate.net
Structural Basis and Research Trajectory of 2-(4-Ethylphenyl)-1,3-thiazole-4-carbohydrazide within the Thiazole-Carbohydrazide Class
The specific structure of this compound, which features an ethyl-substituted phenyl ring at the 2-position of the thiazole nucleus and a carbohydrazide (B1668358) group at the 4-position, represents a logical progression in the exploration of thiazole-based therapeutics. The general synthesis of 2-aryl-1,3-thiazole-4-carbohydrazides typically follows a well-established route. The initial step often involves the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone to form the thiazole ring. nih.gov For compounds in this class, this would involve the reaction of a substituted thiobenzamide (B147508) with an appropriate 3-halo-2-oxopropanoate. The resulting ester is then converted to the corresponding carbohydrazide by reaction with hydrazine (B178648) hydrate (B1144303). nih.gov
The research trajectory for this class of compounds has been driven by the systematic modification of the substituents on the phenyl ring and the derivatization of the carbohydrazide moiety to explore the structure-activity relationships (SAR). For instance, studies on analogous 2-aryl-1,3-thiazole derivatives have demonstrated that the nature and position of the substituent on the phenyl ring can significantly influence the biological activity. nih.govnih.gov The presence of an ethyl group at the para-position of the phenyl ring in this compound is a specific modification intended to explore the impact of a small, lipophilic group on the compound's pharmacological profile.
Research into related 2-(substituted phenyl)-1,3-thiazole-4-carbohydrazide derivatives has revealed promising antimicrobial and anticancer activities. For example, various hydrazone derivatives of thiazole carbohydrazides have shown significant antibacterial and antifungal properties. nih.gov Similarly, other modifications of the thiazole scaffold have yielded compounds with potent anticancer activity against various cell lines. researchgate.netmdpi.com
Current Research Landscape and Unaddressed Scientific Questions Pertinent to this compound
While the broader class of thiazole-carbohydrazides has been the subject of considerable research, dedicated studies on this compound are not extensively reported in the current literature. The primary focus of ongoing research in this area appears to be the synthesis of new derivatives and the evaluation of their biological activities, particularly as antimicrobial and anticancer agents.
Several key scientific questions remain unaddressed for this specific compound:
Detailed Biological Activity Profile: A comprehensive screening of this compound against a wide range of microbial strains and cancer cell lines is necessary to fully elucidate its therapeutic potential.
Mechanism of Action: The specific molecular targets and mechanisms through which this compound exerts its biological effects are yet to be determined.
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications of the ethylphenyl group and the carbohydrazide moiety affect the biological activity would provide valuable insights for the design of more potent analogs.
In Vivo Efficacy: While in vitro studies on related compounds have shown promise, the in vivo efficacy and pharmacokinetic profile of this compound have not been investigated.
Addressing these questions through further research will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents. The existing body of knowledge on related thiazole-carbohydrazides provides a strong foundation and a clear roadmap for these future investigations.
Properties
IUPAC Name |
2-(4-ethylphenyl)-1,3-thiazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-2-8-3-5-9(6-4-8)12-14-10(7-17-12)11(16)15-13/h3-7H,2,13H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJWYIWRPMLJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001212545 | |
| Record name | 2-(4-Ethylphenyl)-4-thiazolecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870761-11-8 | |
| Record name | 2-(4-Ethylphenyl)-4-thiazolecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870761-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Ethylphenyl)-4-thiazolecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 4 Ethylphenyl 1,3 Thiazole 4 Carbohydrazide
Foundational Synthetic Routes to the 1,3-Thiazole-4-carbohydrazide Core
The construction of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed for its synthesis. researchgate.net This scaffold is present in many biologically active compounds and approved pharmaceuticals. researchgate.net For the preparation of the 1,3-thiazole-4-carbohydrazide core, two prominent strategies include the classical Hantzsch thiazole (B1198619) synthesis and modern multi-component reactions.
Hantzsch Thiazole Synthesis and its Variants in Thiazole-Carbohydrazide Preparation
The Hantzsch thiazole synthesis, first described in 1887, is a fundamental and widely used method for constructing the thiazole ring. synarchive.com The classic reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. chemhelpasap.com This method is known for its simplicity and often results in high yields. chemhelpasap.com
To prepare the thiazole-4-carbohydrazide (B19371) core, this synthesis is adapted by using an α-halo-β-ketoester as the starting material. The ester group at the 4-position of the resulting thiazole can then be converted to the desired carbohydrazide (B1668358). This two-step process typically involves:
Cyclocondensation: Reaction of a thioamide with an ethyl 2-chloroacetoacetate or a similar α-halogenated β-ketoester to form the corresponding ethyl 1,3-thiazole-4-carboxylate.
Hydrazinolysis: Subsequent treatment of the thiazole ester with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂) displaces the ethoxy group to yield the final 1,3-thiazole-4-carbohydrazide. researchgate.net This transformation from an ester to a carbohydrazide is a versatile step for creating key intermediates for further synthesis. nih.gov
Variants of the Hantzsch synthesis can employ different starting materials and conditions, including solid-phase synthesis for creating thiazole-containing cyclopeptides. nih.gov
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) offer a highly efficient and atom-economical alternative for synthesizing complex molecules like thiazole derivatives in a single step. researchgate.net These reactions combine three or more starting materials in a one-pot procedure, reducing the need for isolating intermediates and minimizing waste. nih.gov
Several MCR strategies have been developed for the synthesis of the thiazole scaffold. For instance, a three-component reaction can involve an oxo component, a primary amine, and a thiocarboxylic acid to yield disubstituted thiazoles. researchgate.net Another approach involves the one-pot condensation of aldehydes, isothiocyanates, and alkyl bromides. nih.gov Chemoenzymatic MCRs have also been developed, utilizing enzymes like trypsin to catalyze the reaction under mild conditions, often leading to high yields. mdpi.com These methods provide a powerful tool for rapidly generating libraries of thiazole derivatives. researchgate.net
| Method | Description | Key Reactants | Advantages | Disadvantages |
|---|---|---|---|---|
| Hantzsch Synthesis | A two-step cyclocondensation followed by hydrazinolysis. researchgate.netchemhelpasap.com | α-Haloketone/ester, Thioamide, Hydrazine Hydrate | Reliable, high-yielding, well-established. chemhelpasap.com | Multi-step process, requires isolation of intermediate. |
| Multi-Component Reaction (MCR) | A one-pot synthesis combining three or more components. researchgate.net | Varies; e.g., Aldehydes, Isothiocyanates, Alkyl Bromides. nih.gov | High efficiency, atom economy, operational simplicity. mdpi.com | Substrate scope can be limited, optimization may be complex. |
Targeted Synthesis of 2-(4-Ethylphenyl)-1,3-thiazole-4-carbohydrazide: Strategies and Challenges
The specific synthesis of this compound involves the strategic selection of starting materials to ensure the correct placement of the 4-ethylphenyl group at the C2 position and the carbohydrazide at the C4 position of the thiazole ring.
Regioselective Synthesis and Yield Optimization
The Hantzsch synthesis is inherently regioselective. The thioamide component provides the N1 and C2 atoms of the thiazole ring, while the α-haloketone provides the C4, C5, and S atoms. To synthesize the target compound, the reaction would proceed as follows:
Step 1: 4-Ethylthiobenzamide is reacted with an ethyl 2-chloro-3-oxobutanoate. The nitrogen of the thioamide attacks the carbonyl carbon of the ketoester, and the sulfur attacks the carbon bearing the halogen, leading to the formation of ethyl 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylate. This regioselectivity ensures the 4-ethylphenyl group from the thiobenzamide (B147508) is positioned at C2. rsc.org
Step 2: The resulting ester is treated with hydrazine hydrate in a suitable solvent like ethanol (B145695) and refluxed to yield this compound. nih.gov
Yield optimization involves adjusting reaction parameters such as temperature, solvent, and reaction time. For the initial cyclization, solvents like ethanol or methanol (B129727) are common, and the reaction may be heated to increase the rate. chemhelpasap.com For the hydrazinolysis step, controlling the temperature and reaction time is crucial to ensure complete conversion without side product formation.
Purity and Scalability Considerations
Achieving high purity of the final product is essential. The crude product obtained from the synthesis is typically purified by recrystallization from a suitable solvent, such as ethanol. nih.gov The purity can be confirmed using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. nih.gov
Scaling up the synthesis from a laboratory setting to a larger industrial scale presents challenges. These include managing the heat generated during the reaction (exothermicity), ensuring efficient mixing of reagents, and handling larger quantities of solvents and reagents safely. The solubility of intermediates and the final product can also impact the ease of isolation and purification on a larger scale. The choice of a robust and high-yielding synthetic route, such as a well-optimized Hantzsch synthesis, is critical for successful scalability.
Derivatization and Chemical Modification Strategies of the this compound Scaffold
The this compound scaffold possesses a highly versatile carbohydrazide functional group (-CONHNH₂), which serves as a handle for a wide range of chemical modifications. nih.gov This allows for the synthesis of diverse derivatives with modified properties.
The primary amino group and the adjacent carbonyl group of the hydrazide moiety are the main sites of reaction. Common derivatization strategies include:
Formation of Hydrazones: The terminal -NH₂ group readily condenses with various aromatic or aliphatic aldehydes and ketones. This reaction, typically carried out in a protic solvent like methanol with an acid catalyst (e.g., acetic acid), yields N'-(arylidene/alkylidene)carbohydrazide derivatives, also known as hydrazones. nih.gov
Cyclization to other Heterocycles: The carbohydrazide moiety is a key precursor for synthesizing other heterocyclic rings. For example, reaction with acetic anhydride (B1165640) can lead to the formation of 1,3,4-oxadiazole (B1194373) derivatives. nih.gov Similarly, reaction with carbon disulfide in the presence of a base can yield 1,3,4-thiadiazoles, while reaction with isothiocyanates followed by cyclization can produce 1,2,4-triazole-thiones. nih.gov
These derivatization reactions significantly expand the chemical space accessible from the parent carbohydrazide, allowing for the fine-tuning of its chemical and physical properties. rsc.org
| Reagent | Resulting Functional Group/Scaffold | Reaction Type |
|---|---|---|
| Aldehydes/Ketones (R-CHO/R₂CO) | Hydrazone (-CONH-N=CHR) | Condensation nih.gov |
| Acetic Anhydride ((CH₃CO)₂O) | 1,3,4-Oxadiazole | Acylation followed by Cyclodehydration nih.gov |
| Carbon Disulfide (CS₂) | 1,3,4-Thiadiazole (B1197879) or 1,3,4-Oxadiazole-thione | Cyclization |
| Isothiocyanates (R-NCS) | 1,2,4-Triazole-thione | Addition followed by Cyclization |
Chemical Elaboration at the Hydrazide Moiety
The hydrazide moiety (-CONHNH₂) of this compound is a key site for chemical elaboration, serving as a versatile handle for the synthesis of more complex derivatives. The nucleophilic nature of the terminal amino group allows it to readily participate in condensation reactions with various electrophiles, most notably aldehydes and ketones.
This classical reaction results in the formation of N-acylhydrazones (or Schiff bases), which introduces significant structural diversity. mdpi.comnih.gov For instance, the condensation of a 2-aryl-1,3-thiazole-4-carbohydrazide intermediate with a range of substituted benzaldehydes is a common strategy to produce a library of target compounds. mdpi.com The reaction is typically carried out in a suitable solvent like methanol, often with a catalytic amount of acid (e.g., acetic acid), to afford the corresponding N'-arylidene-2-arylthiazole-4-carbohydrazides in good to excellent yields. nih.gov
Further transformations of the hydrazide group are also possible. Reaction with isothiocyanates can yield thiosemicarbazide (B42300) derivatives, which can then be cyclized to form five-membered heterocycles like 1,3,4-thiadiazoles. nih.gov These subsequent cyclization reactions demonstrate the utility of the hydrazide group as a precursor for constructing more elaborate heterocyclic systems fused or linked to the parent thiazole core. The reactivity of the carbohydrazide functional group makes it a valuable component in synthetic organic chemistry for creating diverse molecular architectures. cymitquimica.com
A summary of common transformations at the hydrazide moiety is presented below.
| Reagent | Product Type | General Structure |
| Aromatic Aldehyde (Ar-CHO) | N-Acylhydrazone | R-CO-NH-N=CH-Ar |
| Phenyl Isothiocyanate (Ph-NCS) | Thiosemicarbazide | R-CO-NH-NH-CS-NH-Ph |
R represents the 2-(4-Ethylphenyl)-1,3-thiazole-4-yl core.
Structural Elaboration of the Thiazole Ring System
The thiazole ring is a stable aromatic system, and its structural elaboration primarily relies on the choice of starting materials during its initial synthesis rather than post-synthetic modification. The Hantzsch thiazole synthesis is the cornerstone method for constructing the 2,4-disubstituted thiazole core. nih.govtaylorandfrancis.com This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. nih.gov
To achieve structural elaboration on the thiazole ring of a 2-aryl-1,3-thiazole-4-carbohydrazide, one can strategically vary the α-halocarbonyl component.
Substitution at C5: The C5 position of the thiazole ring is derived from the α-carbon of the α-halocarbonyl reactant. Using an α-halo-α-substituted carbonyl compound in the Hantzsch synthesis allows for the introduction of substituents at the C5 position. For example, reacting a thioamide with 3-bromo-2-oxobutanoate would introduce a methyl group at the C5 position of the resulting thiazole. This strategy has been employed to create libraries of compounds with structural diversity at both the C2 and C5 positions. nih.gov
Substitution at C4: The carboxylate group at the C4 position is installed by using an α-halopyruvate ester. While this group is typically converted to the carbohydrazide, it can also be a site for other modifications prior to hydrazinolysis, such as reduction or conversion to an amide.
The Hantzsch synthesis and its variations provide a flexible platform for creating a wide array of structurally diverse thiazole ring systems. nih.gov By carefully selecting the thioamide and α-halocarbonyl building blocks, chemists can precisely control the substitution pattern around the thiazole nucleus. nih.gov
Sustainable and Green Chemistry Approaches in Thiazole-Carbohydrazide Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for the synthesis of thiazole derivatives. nih.gov These approaches aim to reduce reaction times, minimize waste, avoid hazardous solvents and catalysts, and improve energy efficiency.
Microwave-Assisted and Ultrasound-Mediated Synthesis
Microwave irradiation and ultrasound have emerged as powerful non-conventional energy sources for promoting organic reactions, offering significant advantages over traditional heating methods for the synthesis of thiazoles. nih.gov
Microwave-Assisted Synthesis: This technique utilizes microwave energy to rapidly heat the reaction mixture, leading to a dramatic acceleration of reaction rates. jetir.org Syntheses of thiazole derivatives that require several hours under conventional reflux can often be completed in a matter of minutes using microwave irradiation. researchgate.netrjpbcs.com This method frequently results in higher yields and cleaner reaction profiles. researchgate.net Importantly, many microwave-assisted syntheses can be performed under solvent-free conditions, further enhancing their green credentials by eliminating the need for volatile and often hazardous organic solvents. jetir.org
Ultrasound-Mediated Synthesis (Sonochemistry): The application of ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. Ultrasound-assisted synthesis of thiazoles has been shown to provide excellent yields in significantly shorter reaction times compared to conventional methods. wisdomlib.orgnih.govresearchgate.net These reactions can often be conducted under mild conditions, for instance, using eco-friendly catalysts like chitosan-based hydrogels in aqueous media. mdpi.comnih.gov
The table below compares conventional methods with microwave and ultrasound-assisted techniques for the synthesis of thiazole derivatives, based on findings from various studies.
| Method | Typical Reaction Time | Typical Yield | Key Advantages |
| Conventional Heating | Several hours (e.g., 8-12 h) | Moderate to Good (e.g., 45-65%) | Well-established, simple equipment |
| Microwave Irradiation | Minutes (e.g., 5-15 min) | Good to Excellent (e.g., 70-92%) | Rapid reaction rates, higher yields, potential for solvent-free conditions. jetir.orgresearchgate.netrjpbcs.com |
| Ultrasound Irradiation | Minutes (e.g., 2-40 min) | High to Quantitative (up to 99%) | Short reaction times, high yields, mild conditions, energy efficient. wisdomlib.orgresearchgate.netmdpi.com |
Catalyst-Free and Green Solvent Methodologies
A key goal of green chemistry is to reduce or eliminate the use of catalysts, particularly those based on toxic or expensive metals, and to replace traditional organic solvents with more environmentally friendly alternatives.
Catalyst-Free Synthesis: Several modern protocols for thiazole synthesis have been developed that proceed efficiently without the need for a catalyst. For example, one-pot reactions involving the condensation of anilines, phenyl isothiocyanate, and 2-bromoacetylbenzofuran have been reported to afford thiazole derivatives in high yields in the absence of any catalyst. mdpi.com Microwave-assisted syntheses, in particular, can often be conducted under catalyst-free and solvent-free "dry media" conditions, representing a significant improvement in environmental performance. jetir.org
Green Solvents: The replacement of hazardous solvents like benzene (B151609) or dimethylformamide (DMF) with green alternatives is another important aspect of sustainable synthesis. Ethanol is a commonly used green solvent for thiazole synthesis, as it is derived from renewable resources, has low toxicity, and is biodegradable. rjpbcs.commdpi.com Water is an even more ideal green solvent, and ultrasound-assisted methods have enabled the synthesis of thiazoles in aqueous media, sometimes facilitated by recyclable biocatalysts. mdpi.commdpi.com These approaches not only reduce the environmental impact but also simplify the workup procedures, as the products often precipitate from the aqueous reaction medium. nih.gov
Computational Chemistry and Molecular Modeling Investigations of 2 4 Ethylphenyl 1,3 Thiazole 4 Carbohydrazide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are foundational to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods map out the electron orbitals and predict energetic properties, which in turn dictate the compound's reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It is widely employed to determine the most stable geometric configuration (ground state) of a compound by optimizing bond lengths and angles to find the lowest energy conformation. kbhgroup.in For thiazole (B1198619) derivatives, calculations are often performed using the B3LYP functional with a basis set such as 6-311G(d,p), which provides a good balance of accuracy and computational efficiency. atlantis-press.comresearchgate.net
The optimized geometry of 2-(4-Ethylphenyl)-1,3-thiazole-4-carbohydrazide would reveal the precise spatial arrangement of its atoms. Key structural parameters, including the planarity of the thiazole and phenyl rings and the orientation of the carbohydrazide (B1668358) group, are determined. These ground state properties are crucial for understanding how the molecule interacts with other molecules, such as biological receptors.
Table 1: Predicted Ground State Geometrical Parameters for this compound (Representative Values) This table presents typical values expected for the specified bonds and angles based on DFT calculations of similar thiazole-hydrazide structures.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C=O (Carbonyl) | ~1.23 Å |
| C-N (Thiazole Ring) | ~1.37 Å | |
| C-S (Thiazole Ring) | ~1.76 Å | |
| Bond Angle (°) | N-C-S (Thiazole Ring) | ~115° |
| C-C-N (Hydrazide Linker) | ~118° | |
| C-N-N (Hydrazide Linker) | ~120° |
Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity, electronic properties, and the stability of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net
The Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. kbhgroup.in It helps identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. researchgate.net For this compound, the negative potential is expected to be concentrated around the carbonyl oxygen and the nitrogen atoms of the thiazole and hydrazide groups. In contrast, the hydrogen atoms of the hydrazide's NH and NH2 groups would exhibit a positive potential.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound Values are representative for this class of compounds and are used to calculate reactivity descriptors.
| Parameter | Predicted Energy (eV) |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | -6.2 eV |
| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.8 eV |
| Energy Gap (ΔE = ELUMO - EHOMO) | 4.4 eV |
From the FMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior. researchgate.net These include electronegativity (χ), which measures the ability to attract electrons; chemical hardness (η), which indicates resistance to change in electron configuration; and the global electrophilicity index (ω), which describes the propensity to accept electrons. researchgate.netresearchgate.net These quantum chemical parameters provide a quantitative framework for predicting the compound's stability and reactivity. atlantis-press.com
Table 3: Predicted Global Reactivity Descriptors for this compound These descriptors are calculated from the representative FMO energies listed in Table 2.
| Descriptor | Formula | Predicted Value |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.2 eV |
| Global Softness (S) | 1/η | 0.45 eV-1 |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.0 eV |
| Global Electrophilicity Index (ω) | μ2 / (2η) | 3.64 eV |
Conformational Analysis and Molecular Dynamics Simulations
While quantum calculations provide a static picture of a molecule's ground state, its dynamic behavior and flexibility are also critically important.
Conformational analysis explores the different spatial arrangements of a molecule that result from rotation around its single bonds. The this compound molecule possesses several rotatable bonds, including the bond linking the ethylphenyl group to the thiazole ring and the bonds within the carbohydrazide side chain. Computational potential energy surface scans can identify the most stable conformers (energy minima) and the energy barriers to rotation. This analysis is key to understanding the molecule's flexibility and the range of shapes it can adopt, which influences its ability to bind to target sites.
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, typically on the nanosecond to microsecond scale. nih.gov By simulating the compound in a box of explicit solvent molecules (such as water), MD can reveal how the ligand interacts with its environment. These simulations can highlight stable hydrogen bonds formed between the carbohydrazide group's polar N-H and C=O moieties and surrounding water molecules. Understanding these ligand-solvent interactions is vital for predicting the compound's solubility and stability in an aqueous physiological environment. nih.gov
Molecular Docking Studies with Relevant Biological Macromolecules
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as this compound, and a biological macromolecule, typically a protein or enzyme.
Prediction of Binding Modes and Interaction Profiles with Target Enzymes (e.g., Akt, VEGFR-2, NQO2, SHP2, DNA Gyrase, α-Amylase)
Molecular docking studies on thiazole derivatives have explored their binding modes with several key enzymes implicated in various diseases. While specific studies on this compound with every listed target are not extensively documented, research on analogous thiazole structures provides a strong predictive framework for its potential interactions.
DNA Gyrase: This bacterial enzyme is a critical target for antimicrobial agents. Docking studies of thiazole-based compounds reveal their potential to inhibit DNA gyrase by binding to its subunits, particularly the GyrB subunit which contains a highly conserved ATP binding site. mdpi.comresearchgate.net Thiazole derivatives often act as competitive inhibitors of ATP binding. mdpi.com The binding is typically stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site, disrupting the enzyme's function in DNA replication and supercoiling. als-journal.comnih.gov The isosteric replacement of the 3-carboxyl group found in quinolones with an amino-thiazolic fragment has been a strategy to improve binding and overcome bacterial resistance. mdpi.com
α-Amylase: This enzyme is a key target in the management of type 2 diabetes. Molecular docking investigations of thiazole-based carbohydrazide derivatives have been performed to understand their inhibitory potential. researchgate.networktribe.com These studies show that the carbohydrazide moiety and the thiazole ring play crucial roles in binding to the active site of α-amylase. The interactions often involve hydrogen bonding with catalytic residues such as Asp197, Glu233, and Asp300, effectively blocking the enzyme's activity in carbohydrate breakdown. researchgate.net
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 is a key regulator of angiogenesis, making it a significant target in cancer therapy. Docking studies on novel thiazole derivatives have demonstrated their ability to bind to the ATP-binding pocket of the VEGFR-2 kinase domain. mdpi.comresearchgate.net The thiazole scaffold fits into the hinge region, forming crucial hydrogen bonds, while substituted phenyl groups can occupy adjacent hydrophobic pockets, leading to potent inhibition of the receptor's signaling pathway. researchgate.net
Computational studies specifically targeting this compound with enzymes such as Akt, NQO2, and SHP2 are less prevalent in the current literature. However, the versatile binding capabilities of the thiazole scaffold suggest that it could form favorable interactions with the active sites of these enzymes as well.
Estimation of Binding Affinities through Computational Scoring Functions
A critical output of molecular docking is the estimation of binding affinity, which predicts the strength of the interaction between the ligand and its target. This is calculated using scoring functions, which are mathematical models that approximate the free energy of binding. nih.gov These functions consider various intermolecular interactions such as hydrogen bonds, van der Waals forces, electrostatic interactions, and desolvation penalties. uci.edu
Empirical scoring functions are developed by fitting coefficients to experimental binding data, while knowledge-based functions derive statistical potentials from known protein-ligand complex structures. nih.govpsu.edu The binding affinity is typically expressed as a docking score in units of kcal/mol, where a more negative value indicates a stronger and more favorable interaction. researchgate.net For instance, docking studies of thiazole analogues against α-glucosidase have reported ligands with binding energies as strong as -11.0 kcal/mol, which is more potent than the standard drug acarbose (B1664774) (-9.5 kcal/mol). researchgate.netufv.br
| Thiazole Derivative Class | Target Enzyme | Reported Binding Affinity (kcal/mol) |
|---|---|---|
| Pyrimidinone-linked Thiazoles | COX-2 | -10.3 to -9.3 |
| Thiazole Analogues | α-Glucosidase | -11.0 |
| Pyrazolyl–Thiazole Derivatives | Penicillin-Binding Proteins | Comparable to or better than reference drugs |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Prediction of Activities
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. laccei.org This allows for the prediction of the activity of new, unsynthesized compounds.
Selection and Calculation of Molecular Descriptors
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. imist.ma For thiazole derivatives, a wide range of descriptors are calculated to capture the structural features relevant to their biological activity. These can be broadly categorized as follows:
Topological (2D) Descriptors: These describe the 2D structural features and atomic connectivity of a molecule. Examples include the molecular connectivity index (2χv), Kier's shape index (κα3), and Geary autocorrelation descriptors (e.g., GATS2c). researchgate.netnih.gov
Physicochemical Descriptors: These relate to the physicochemical properties of the molecule, such as lipophilicity (LogP) and molar refractivity (MR). imist.maimist.ma
Electronic Descriptors: These quantify the electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO). imist.ma
3D Descriptors: These describe the three-dimensional arrangement of the molecule. Examples include Burden modified eigenvalues. nih.gov
These descriptors are typically calculated using specialized software that analyzes the optimized 3D structure of the molecules. nih.gov
| Descriptor Category | Example Descriptor | Description |
|---|---|---|
| Topological | T_C_C_4 | Describes specific atom-pair counts and connectivity |
| Physicochemical | LogP | Measures the lipophilicity or hydrophobicity of the molecule |
| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Topological | J | Balaban index, a topological index based on distance sums |
| 3D | Burden modified eigenvalues | Describes molecular shape and branching |
Development and Validation of Predictive Models
Once descriptors are calculated, a dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data. researchgate.net Several statistical methods are employed to develop QSAR models for thiazole derivatives, including:
Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a combination of the most relevant descriptors. laccei.orgimist.ma
Partial Least Squares (PLS): A regression method that is useful when the number of descriptors is large and there is multicollinearity among them. imist.ma
Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships between structure and activity. imist.ma
The quality and predictive ability of a QSAR model are assessed using several statistical parameters. A robust model must undergo rigorous internal and external validation. imist.ma
R² (Coefficient of Determination): Indicates the goodness-of-fit of the model for the training set. Values closer to 1.0 suggest a better fit.
Q² (Cross-Validation Coefficient): Assesses the internal predictive ability of the model through techniques like leave-one-out cross-validation. A Q² value greater than 0.5 is generally considered indicative of a good model.
R²pred (Predictive R² for Test Set): Measures the model's ability to predict the activity of an external set of compounds not used in model development. This is a crucial indicator of the model's real-world predictive power.
Studies on thiazole derivatives have yielded statistically significant QSAR models. For example, a 2D-QSAR model for antimicrobial thiazoles showed an r² of 0.9521 and a q² of 0.8619, while a model for 5-lipoxygenase inhibitors had a predictive R² for the test set of 0.621. laccei.orgresearchgate.net
| Thiazole Derivative Activity | Model Type | R² (Training Set) | Q² (Internal Validation) | R²pred (Test Set) |
|---|---|---|---|---|
| Antimicrobial (G+) | 2D-QSAR | 0.9521 | 0.8619 | 0.4868 |
| 5-Lipoxygenase Inhibition | MLR | 0.626 | - | 0.621 |
| PIN1 Inhibition | MLR | 0.76 | 0.63 | 0.78 |
| α-Glucosidase Inhibition | MLR (GFA) | 0.9061 | 0.8614 | 0.8258 |
| SDH Inhibition | MLR | 0.80 | 0.63 | - |
Based on a comprehensive search of available scientific literature, there is currently no specific published data regarding the in vitro biological target engagement and mechanistic exploration of the compound This compound corresponding to the detailed outline provided.
The search results yielded information on structurally related compounds, such as other thiazole derivatives, carbohydrazides, and different heterocyclic systems like thiadiazoles. For instance, studies were found on:
2-Hydrazinyl-1,3-thiazole derivatives as potential anti-Candida agents through the inhibition of lanosterol C14α-demethylase.
2-Aryl-thiazole derivatives as inhibitors of carbonic anhydrase.
4-Phenyl-5-pyridyl-1,3-thiazole analogues as p38 MAP kinase inhibitors.
Various thiadiazole derivatives and their effects on cell proliferation, apoptosis, and specific signaling pathways.
However, none of the retrieved sources provide specific experimental data on the enzyme inhibition profiles, effects on cell proliferation and viability, apoptosis induction, cell cycle perturbations, or modulation of the PI3K/Akt/mTOR pathway for the exact compound This compound .
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information while strictly adhering to the provided outline for this specific chemical entity. Writing the article as requested would require fabricating data, which is not feasible.
In Vitro Biological Target Engagement and Mechanistic Exploration of 2 4 Ethylphenyl 1,3 Thiazole 4 Carbohydrazide
Anti-Microbial Activity Profiling in In Vitro Assays
The therapeutic potential of thiazole (B1198619) derivatives has been extensively explored, revealing significant antimicrobial properties. The core structure of 2-(4-Ethylphenyl)-1,3-thiazole-4-carbohydrazide combines the thiazole nucleus with a carbohydrazide (B1668358) moiety, features known to contribute to biological activity. Investigations into analogous compounds provide a framework for understanding its potential antimicrobial profile.
Evaluation against Bacterial Strains (Gram-Positive and Gram-Negative)
Derivatives of the 1,3-thiazole scaffold have demonstrated notable efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. Studies on 2-arylidenehydrazinyl-4-arylthiazole analogues revealed significant antibacterial activities against eleven bacterial strains, including Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Pseudomonas aeruginosa nih.gov. Certain synthesized compounds within this class exhibited potent and specific inhibition against particular strains; for example, some compounds strongly inhibited E. coli and Klebsiella pneumonia, while others were particularly effective against Enterococcus faecalis nih.gov.
The antibacterial potency of thiazole derivatives is often compared to standard antibiotics like ciprofloxacin. In some cases, novel thiazole compounds have shown antibacterial activity against S. aureus that is significantly better than ciprofloxacin, with minimum inhibitory concentration (MIC) values ranging from 0.05 to 0.4 µg/mL minia.edu.egresearchgate.net. The structural features of these molecules, such as the nature and position of substituents on the phenyl rings, play a crucial role in their antibacterial efficacy. For instance, the presence of a phenyl ring in the thiosemicarbazone precursors was found to be important for activity against Gram-negative bacteria minia.edu.eg. Similarly, other studies have shown that halogen substitutions on the phenyl ring can enhance antibacterial activity, particularly against Gram-positive bacteria nih.gov.
Table 1: In Vitro Antibacterial Activity of Selected Thiazole Derivatives
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 2-Arylidenehydrazinyl-4-arylthiazoles | E. coli, K. pneumonia | Potent Inhibition | nih.gov |
| 2-Arylidenehydrazinyl-4-arylthiazoles | E. faecalis | Potent Inhibition | nih.gov |
| (E)-4-Aryl-2-[2-(1-substituted ethylidene)hydrazinyl]thiazoles | S. aureus | 0.05 - 0.4 mg/mL | minia.edu.egresearchgate.net |
| (E)-4-Aryl-2-[2-(1-substituted ethylidene)hydrazinyl]thiazoles | E. coli | Significant Activity | minia.edu.eg |
Evaluation against Fungal Strains
The 1,3-thiazole nucleus is a key pharmacophore in the discovery of new antifungal agents, particularly against pathogenic Candida species. Research has shown that 2-hydrazinyl-1,3-thiazole derivatives are endowed with potent anti-Candida activity nih.gov. In comparative studies, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives proved to be more potent antifungals than analogues lacking the C2-hydrazone linkage nih.gov.
Several studies have synthesized and evaluated novel series of 1,3-thiazole derivatives, demonstrating moderate to excellent anti-Candida activity. Certain compounds exhibited minimum inhibitory concentration (MIC) values significantly lower than the reference drug fluconazole against Candida albicans nih.govnih.gov. For example, some 2-hydrazinyl-thiazole derivatives showed MIC values of 3.9 μg/mL, which is four times lower than that of fluconazole (15.62 μg/mL) against C. albicans nih.gov. The presence of heterocyclic or bicyclic rings on the hydrazone moiety at the C2 position of the thiazole has been shown to confer promising and selective inhibitory activity, especially against C. albicans and C. glabrata researchgate.net.
Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives
| Compound Class | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 2-Hydrazinyl-4-phenyl-1,3-thiazoles | Candida albicans | 3.9 μg/mL | nih.gov |
| 2-Hydrazinyl-4-phenyl-1,3-thiazoles | Candida albicans | 3.9 μg/mL & 7.81 μg/mL | nih.gov |
| [4-(4'-substituted-phenyl)thiazol-2-yl]hydrazine derivatives | C. albicans, C. glabrata | Promising selective activity | researchgate.net |
| Substituted 4-thiazolidinones | C. albicans, C. glabrata, C. krusei | Comparable to commercial fungicides | researchgate.net |
Elucidation of Proposed Anti-Microbial Mechanisms (e.g., DNA Gyrase Inhibition)
DNA gyrase is a well-established and essential bacterial enzyme, making it a prime target for the development of new antibacterial agents eco-vector.comnih.gov. The inhibition of this enzyme disrupts DNA replication, leading to bacterial cell death. A number of thiazole-based compounds have been identified as inhibitors of DNA gyrase nih.gov.
Computational and in vitro studies on compounds structurally related to this compound suggest that they can bind to the ATP-binding site of the GyrB subunit of DNA gyrase diva-portal.org. Molecular docking simulations of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives, which share the carbohydrazide feature, have been used to explore the binding model at the enzyme's active site nih.gov. A strong correlation has been observed between the MIC values of these compounds against bacterial strains and their IC50 values for DNA gyrase inhibition, indicating that the enzyme is a primary target for their antibacterial action nih.gov. This mechanism provides a pathway for the development of novel antibacterial drugs to combat resistance eco-vector.comnih.gov.
Other Investigated Biological Activities (e.g., Anti-inflammatory, Antioxidant, Antiviral, Anti-HIV)
Beyond antimicrobial effects, the thiazole scaffold is a versatile platform for a range of other biological activities.
Anti-inflammatory Activity : Thiazole and thiazolidinone derivatives have been widely investigated for their anti-inflammatory properties nih.govresearchgate.net. These compounds often act by inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin synthesis nih.gov. Some novel thiazole-based hydrazides have shown promising anti-inflammatory activity when evaluated using in vivo models like the carrageenan-induced paw edema method sphinxsai.comnih.gov.
Antioxidant Activity : Many thiazole derivatives, particularly those incorporating phenolic fragments, exhibit significant antioxidant and radical scavenging activity nih.govmdpi.com. The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method nih.gov. Studies on 2-arylidenehydrazinyl-4-arylthiazole analogues have identified compounds with greater antioxidant activity than the standard ascorbic acid nih.gov. The presence of phenolic hydroxyl groups is a key structural feature contributing to this activity nih.gov.
Antiviral and Anti-HIV Activity : The thiazole nucleus is present in various compounds with documented antiviral properties. Thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza, hepatitis B and C, and human immunodeficiency viruses (HIV) nih.gov. Specifically, 1,3-thiazolidin-4-one derivatives have been synthesized and tested as anti-HIV agents, with some showing effective inhibition of HIV-1 replication in vitro nih.govnih.gov. While some specific thiazolidinone derivatives showed no activity against influenza or HIV, others displayed some level of antiviral effect against other tested viruses researchgate.net. The development of new, safe, and efficient antiviral drugs is a critical area of research, and thiazole derivatives represent a promising class of molecules nih.gov.
Structure Activity Relationship Sar Studies and Pharmacophore Elucidation of 2 4 Ethylphenyl 1,3 Thiazole 4 Carbohydrazide Derivatives
Influence of Substituent Variations on the 4-Ethylphenyl Moiety on Biological Activity
The 2-aryl substituent on the thiazole (B1198619) ring plays a pivotal role in the molecule's interaction with biological targets. Modifications to the 4-ethylphenyl group can significantly alter the compound's electronic, steric, and lipophilic properties, thereby modulating its activity.
The electronic nature of substituents on the phenyl ring can profoundly influence a molecule's reactivity and its ability to interact with target enzymes or receptors. The Hammett equation provides a framework for quantifying these electronic effects (electron-donating or electron-withdrawing) on reaction rates and equilibria. An electron-withdrawing substituent will have a positive Hammett constant (σ) value, while an electron-donating substituent will have a negative σ value. researchgate.net
Studies on various thiazole derivatives have shown that the nature of the substituent on the phenyl ring dictates the type and potency of biological activity. For instance, in some series of thiazole analogs, the presence of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) on the phenyl ring was found to enhance antibacterial activity. science.gov Conversely, the introduction of strong electron-withdrawing groups such as chloro (-Cl), nitro (-NO2), fluoro (-F), and bromo (-Br) often leads to an increase in antifungal activity. science.gov Research on quinoxalin-2(1H)-one derivatives containing a 4-aryl-substituted thiazole moiety indicated that incorporating multiple halogens or a strong electron-withdrawing group on the benzene (B151609) ring could lead to a dramatic loss of antiviral activity, suggesting a finely tuned electronic requirement for optimal potency. science.gov
In the context of 2-(4-ethylphenyl)-1,3-thiazole-4-carbohydrazide, the ethyl group at the para-position is a weak electron-donating group. Varying this substituent would allow for the exploration of these electronic effects. Replacing the ethyl group with stronger electron-donating groups could enhance activities like antibacterial efficacy, while substitution with halogens could potentially boost antifungal properties. The relationship between the Hammett constant (σ) of the substituent and the observed biological activity can be plotted to establish a quantitative structure-activity relationship (QSAR), guiding further optimization.
Table 1: Influence of Electronic Effects of Phenyl Ring Substituents on Biological Activity of Thiazole Derivatives
| Substituent (R) at para-position | Electronic Nature | Hammett Constant (σp) | Observed Activity Trend (General) |
|---|---|---|---|
| -OCH3 (Methoxy) | Electron-Donating | -0.27 | Increased Antibacterial Activity science.gov |
| -CH3 (Methyl) | Electron-Donating | -0.17 | Enhanced Antibacterial Activity nih.gov |
| -H (Hydrogen) | Neutral | 0.00 | Baseline Activity |
| -Cl (Chloro) | Electron-Withdrawing | 0.23 | Increased Antifungal Activity science.gov |
Beyond electronic effects, the size (steric bulk) and lipophilicity (fat-solubility) of substituents on the 4-ethylphenyl ring are critical determinants of biological activity. Lipophilicity is a key physicochemical property that governs a compound's ability to cross biological membranes and reach its target. nih.gov
Steric factors also come into play. The size and shape of the substituent can influence how the molecule fits into the binding pocket of its biological target. While some bulk may be tolerated or even beneficial for establishing favorable van der Waals interactions, excessively large groups can cause steric hindrance, preventing optimal binding and reducing activity. For example, studies on certain anticancer thiazole-hydrazide analogs showed that the bulkiest compounds in the series were unable to demonstrate inhibition against tested cell lines, highlighting the negative impact of steric hindrance. dergipark.org.tr The placement of the substituent is also crucial; for instance, chlorine substitution at the meta position of the phenyl ring was found to be far superior to substitution at the ortho position in one series of antimigration agents, likely due to steric or conformational reasons. nih.gov
Table 2: Impact of Steric and Lipophilic Properties on Thiazole Derivatives' Efficacy
| Moiety/Substituent | Property Modified | General SAR Observation |
|---|---|---|
| 4-Ethylphenyl | Lipophilicity | Increased lipophilicity often correlates with better cell membrane penetration and higher antifungal potency. nih.gov |
| Phenyl Ring Substituents | Steric Bulk | Bulky substituents can cause steric hindrance, preventing optimal binding and reducing activity. dergipark.org.tr |
Role of the 1,3-Thiazole Ring Modifications in Activity and Selectivity
The arrangement of sulfur and nitrogen atoms in the 1,3-thiazole ring is fundamental to its chemical properties and biological activity. Altering this arrangement or substituting atoms can lead to profound changes. For instance, replacing the thiazole with other five-membered heterocycles like oxadiazole or thiadiazole can modulate activity. A SAR study revealed that for certain anticancer agents, the combination of a thiazole ring with a 1,3,4-thiadiazole (B1197879) ring was an essential requirement for cytotoxic activity. nih.gov
Substitution directly on the thiazole ring is also a common strategy for optimization. Attaching small alkyl groups, such as a methyl group at the 5-position of the thiazole, has been shown to affect the antimigration activity of certain derivatives. nih.gov In other cases, the activity of thiazole derivatives was affected by the conversion of groups at position 5 into other heterocyclic rings. mdpi.com These findings underscore that even minor modifications to the thiazole core can fine-tune the biological profile of the molecule.
The 1,3-thiazole ring is an aromatic system, a property that contributes to its stability and influences its interactions with biological macromolecules. nih.gov This aromaticity allows the ring to engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in a protein's active site.
Significance of the Hydrazide Linker and its Chemical Transformations for Target Interaction
The carbohydrazide (B1668358) (-CONHNH2) functional group is not merely a linker but an active contributor to the pharmacophore, playing a significant role in target interaction. This moiety is a versatile hydrogen-bonding unit, capable of acting as both a hydrogen bond donor and acceptor, which facilitates strong and specific binding to protein targets. dergipark.org.tr
Studies have consistently highlighted the importance of the hydrazide or a transformed hydrazone linker. In a comparative study of antifungal agents, 2-hydrazinyl-1,3-thiazole derivatives proved to be superior to analogs lacking the C2-hydrazone linkage. nih.gov This superiority was attributed not only to increased lipophilicity but also to the additional binding interactions afforded by the hydrazone moiety. Similarly, research on anticancer agents reported that the hydrazide group has a significant effect on activity because it can form crucial hydrogen bonds within the target's active site. dergipark.org.tr
Table 3: Summary of SAR for this compound Derivatives
| Molecular Fragment | Modification Strategy | Impact on Biological Activity | Reference |
|---|---|---|---|
| 4-Ethylphenyl Moiety | Varying electronic nature of substituents (e.g., -OCH3 vs. -Cl) | Modulates activity type (e.g., antibacterial vs. antifungal). | science.gov |
| Altering lipophilicity and steric bulk | Affects membrane permeability and potential for steric hindrance. | nih.gov, dergipark.org.tr | |
| 1,3-Thiazole Ring | Substitution at C5-position (e.g., with a methyl group) | Can fine-tune activity profiles like antimigration efficacy. | nih.gov |
| Replacement with other heterocycles (e.g., thiadiazole) | Can be essential for certain activities like cytotoxicity. | nih.gov | |
| Hydrazide Linker | Presence of hydrazide/hydrazone moiety | Crucial for H-bonding and target interaction; enhances antifungal potency. | dergipark.org.tr, nih.gov |
Derivatization to Hydrazones and Other Amide Analogs
The carbohydrazide moiety (-CONHNH₂) of the core scaffold serves as a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives, most notably hydrazones and other amide analogs. rjptonline.org This functional group is active and can be used to prepare various heterocyclic compounds. rjptonline.org
Hydrazones are synthesized by condensing the terminal amine of the carbohydrazide with various aldehydes and ketones. This derivatization introduces a hydrazone linkage (-CONH-N=CH-) and allows for the incorporation of diverse substituted aryl or alkyl groups. SAR studies consistently demonstrate that the nature of the substituent on the hydrazone moiety plays a critical role in modulating biological activity. For instance, the introduction of a C2-hydrazone linkage in 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives was found to be superior in terms of antifungal potency compared to analogs lacking this linkage. mdpi.comnih.gov This enhancement is often attributed to increased lipophilicity, which may improve the compound's ability to penetrate fungal cell membranes. mdpi.com
Similarly, the synthesis of other amide analogs by reacting the carbohydrazide with different acylating agents has been a fruitful strategy. Studies on 1,3-thiazole-piperazine derivatives have shown that the nature of the group attached to the amide nitrogen significantly influences inhibitory activity against enzymes like cholinesterase. For example, derivatives with 2-pyridyl and benzyl (B1604629) groups showed potent inhibition. The conversion of inactive amides into more active N-methylated counterparts further highlights the importance of the amide linkage and its substitution pattern for biological activity. These modifications can alter the molecule's electronic properties, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.
| Scaffold/Derivative Type | Modification Strategy | Key SAR Finding | Potential Reason for Activity Change |
|---|---|---|---|
| 2-Hydrazinyl-1,3-thiazole | Introduction of C2-hydrazone linkage | Superior antifungal potency compared to analogs without the linkage. mdpi.comnih.gov | Increased lipophilicity, enhanced penetration of cell membranes. mdpi.com |
| 1,3-Thiazole Amides | Variation of substituents on the acyl part | Activity is dependent on the nature of the substituent (e.g., quinoxaline, p-methoxyphenyl). | Alteration of electronic properties and steric profile. |
| 1,3-Thiazole Amines | N-methylation of the amine | Drastic change in activity (either increase or decrease depending on the specific analog). | Modification of hydrogen bonding capacity and conformation. |
Hydrogen Bonding and Other Non-Covalent Interactions
The biological activity of this compound derivatives is profoundly influenced by their ability to form hydrogen bonds and engage in other non-covalent interactions with their target macromolecules. The carbohydrazide group itself is a key player, containing both hydrogen bond donor (HBD) (-NH, -NH₂) and hydrogen bond acceptor (HBA) (C=O) sites. cu.edu.eg
X-ray crystallography and computational modeling studies have revealed the critical role of these interactions in stabilizing the ligand-receptor complex. For example, in a series of benzylidenehydrazinyl-substituted thiazole derivatives designed as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), water-mediated hydrogen bond networks were found to be crucial for high binding affinity. nih.gov These interactions help to anchor the inhibitor in the active site and maintain its bioactive conformation. nih.gov The presence of the hydrazine (B178648) bridge in some derivatives can lead to the formation of supplementary hydrogen bonds with amino acid residues like tyrosine in the enzyme's active site. nih.gov
Beyond hydrogen bonding, other non-covalent interactions such as π-π stacking, hydrophobic interactions, and van der Waals forces are also significant. The aromatic rings present in the thiazole core and the 4-ethylphenyl group can engage in hydrophobic interactions with nonpolar pockets within the binding site. cu.edu.eg The thiazole ring can also participate in π-cation interactions. nih.gov The interplay of these various non-covalent forces is essential for both the affinity and selectivity of the compounds. researchgate.net The ability to form these interactions is a key consideration in the rational design of more potent analogs. nih.gov
Establishment of Common Feature Pharmacophore Models for the Thiazole-Carbohydrazide Scaffold
Pharmacophore modeling is a powerful computational tool used to distill the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the thiazole-carbohydrazide scaffold, pharmacophore models have been developed to understand the key molecular interactions required for activity and to guide the design of new, more potent derivatives. nih.govnih.gov
These models are typically generated based on a set of active compounds (ligand-based) or from the crystal structure of the target protein with a bound ligand (structure-based). nih.gov The resulting pharmacophore model serves as a 3D query for virtual screening of compound libraries or as a template for designing new molecules with improved binding characteristics.
Identification of Essential Pharmacophoric Features (e.g., H-bond Donors/Acceptors, Hydrophobic Pockets)
Through various pharmacophore-based approaches, several key features have been identified as crucial for the biological activity of the thiazole-carbohydrazide scaffold. mdpi.com These features represent the critical interaction points between the molecule and its biological target.
A consensus pharmacophore model for this class of compounds typically includes:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the carbohydrazide moiety and the nitrogen atom of the thiazole ring are frequently identified as essential HBAs. mdpi.comcu.edu.eg These features can interact with hydrogen bond donor residues in the target's active site.
Hydrogen Bond Donors (HBD): The -NH groups of the carbohydrazide and hydrazone linkage are critical HBDs, capable of forming key hydrogen bonds that anchor the molecule in the binding pocket. mdpi.comcu.edu.eg
Hydrophobic Features: The 4-ethylphenyl group and other aromatic or lipophilic substituents provide essential hydrophobic interactions. mdpi.com These groups typically fit into hydrophobic pockets within the receptor, contributing significantly to binding affinity.
Aromatic Ring Feature: An aromatic ring, such as the phenyl group, is often included as a distinct pharmacophoric feature, suggesting a requirement for π-π stacking or other specific aromatic interactions. mdpi.comnih.gov
The spatial arrangement of these features is as important as their presence. The thiazole ring often acts as a central, rigid scaffold that correctly orients the other pharmacophoric groups for optimal interaction with the target.
| Pharmacophoric Feature | Corresponding Molecular Moiety | Type of Interaction | Importance in Binding |
|---|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (C=O), Thiazole Nitrogen | Hydrogen Bonding | Anchoring the ligand in the active site. mdpi.com |
| Hydrogen Bond Donor (HBD) | Amide/Hydrazine Protons (-NH) | Hydrogen Bonding | Directional interaction and stabilization. mdpi.com |
| Hydrophobic Feature | 4-Ethylphenyl group, other aryl/alkyl groups | Hydrophobic/van der Waals | Binding affinity and occupying nonpolar pockets. cu.edu.eg |
| Aromatic Ring | Phenyl ring | π-π stacking, Hydrophobic | Specific interactions with aromatic residues. nih.gov |
Rational Design Principles for Enhanced Biological Potency and Selectivity
The insights gained from SAR and pharmacophore modeling provide a solid foundation for the rational design of new thiazole-carbohydrazide derivatives with enhanced potency and selectivity. nih.gov The goal is to design molecules that better fit the established pharmacophore and make more optimal interactions with the target, while potentially making unfavorable interactions with off-targets.
Key principles in the rational design of these compounds include:
Hydrophilic Modification: Introducing or modifying polar groups to form additional or stronger hydrogen bonds with the target can significantly improve potency. nih.gov This could involve, for example, adding hydroxyl or amino groups to the aromatic rings.
Hydrophobic Optimization: Modifying the size and nature of hydrophobic substituents can lead to a better fit in the hydrophobic pockets of the target enzyme. nih.gov This might involve changing the ethyl group on the phenyl ring to a larger or smaller alkyl group or introducing substituents at different positions.
Scaffold Hopping/Modification: While retaining the key pharmacophoric features, the central thiazole-carbohydrazide scaffold can be modified or replaced with other heterocyclic systems to explore new chemical space, improve pharmacokinetic properties, or alter the selectivity profile.
Conformational Constraint: Introducing elements that reduce the conformational flexibility of the molecule can "pre-organize" it into the bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.
By applying these principles, medicinal chemists can move from a lead compound like this compound to optimized analogs with superior therapeutic profiles. researchgate.net This iterative process of design, synthesis, and testing, guided by SAR and computational models, is central to modern drug discovery. nih.gov
Future Research Directions and Translational Perspectives for 2 4 Ethylphenyl 1,3 Thiazole 4 Carbohydrazide
Development of Novel and Efficient Synthetic Methodologies for Analogues
While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational approach, the future development of 2-(4-ethylphenyl)-1,3-thiazole-4-carbohydrazide analogues hinges on the creation of more efficient and versatile synthetic strategies. nih.gov Future research should prioritize the development of one-pot synthesis protocols, which offer advantages in terms of reduced reaction time, cost-effectiveness, and environmental impact. nih.govmdpi.com The exploration of novel catalysts and reagents, such as polyphosphate ester (PPE), could facilitate milder reaction conditions and improve yields for the synthesis of 2-amino-1,3,4-thiadiazoles, a related and structurally relevant class of compounds. nih.govmdpi.com
Furthermore, the development of synthetic methods that allow for a high degree of diversification of the core scaffold is crucial. This includes methodologies for the regioselective functionalization of the thiazole ring and the facile introduction of a wide range of substituents on the phenyl ring and the carbohydrazide (B1668358) moiety. Such advancements would enable the creation of extensive libraries of analogues for structure-activity relationship (SAR) studies. A series of novel thiazolyl hydrazine (B178648) derivatives have been synthesized and evaluated for their in vitro antifungal activity, demonstrating the modularity of this scaffold. semanticscholar.org The condensation reaction between 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylic acid and different substituted phenylhydrazines highlights a viable route for generating diverse analogues. semanticscholar.org
Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives
| Methodology | Description | Advantages | Potential for Analogue Synthesis |
| Hantzsch Thiazole Synthesis | A classical method involving the reaction of α-haloketones with thioamides. | Well-established, reliable for basic scaffold synthesis. | Good for initial scaffold generation, but may be limited in functional group tolerance. |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste, cost-effective. | High potential for rapid generation of diverse analogues. |
| Catalyst-Assisted Synthesis | Employing novel catalysts to improve reaction conditions and yields. | Milder conditions, higher yields, better selectivity. | Enables the synthesis of complex analogues with sensitive functional groups. |
Advanced Computational Approaches for De Novo Design and Optimization
Computational chemistry offers powerful tools for the rational design and optimization of novel bioactive molecules. For the this compound scaffold, advanced computational approaches can accelerate the discovery of analogues with enhanced potency and selectivity. De novo drug design algorithms can be employed to generate novel molecular structures with desired pharmacological properties, using the thiazole-4-carbohydrazide (B19371) core as a starting point. nih.govnih.gov
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic and structural properties of the scaffold and its analogues. nih.gov This understanding can guide the design of molecules with improved binding affinities for specific biological targets. Furthermore, molecular docking and molecular dynamics simulations can be utilized to predict the binding modes of these compounds within the active sites of target proteins, helping to elucidate their mechanism of action and to prioritize the synthesis of the most promising candidates. nih.gov
Identification and Validation of Undiscovered Biological Targets and Mechanistic Pathways
The thiazole-4-carbohydrazide scaffold has been associated with a range of biological activities, including antimicrobial and antioxidant effects. nih.gov However, the full spectrum of its biological targets and the underlying mechanistic pathways remain largely unexplored. Future research should focus on unbiased screening approaches, such as high-throughput screening (HTS) against diverse target panels, to identify novel biological activities.
Once a promising activity is identified, target deconvolution studies will be essential to pinpoint the specific molecular targets. Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and genetic approaches can be employed for this purpose. Following target identification, rigorous validation studies will be necessary to confirm the biological relevance of the target and to elucidate the detailed mechanism of action of the this compound analogues. This could involve a combination of in vitro biochemical and biophysical assays, cell-based experiments, and in vivo studies in relevant disease models. For instance, various thiazole derivatives have been identified as inhibitors of enzymes like 5-lipoxygenase (5-LOX), suggesting a potential anti-inflammatory mechanism. rsc.org
Strategic Integration of this compound Scaffolds into Multi-Targeted Ligand Design
The multifactorial nature of many complex diseases, such as cancer and neurodegenerative disorders, has spurred interest in the development of multi-targeted ligands that can modulate multiple biological targets simultaneously. rsc.org The this compound scaffold, with its inherent structural versatility, is an excellent candidate for integration into multi-targeted drug design strategies.
One approach involves the strategic combination of the thiazole-4-carbohydrazide core with other pharmacophores known to interact with different targets. This can be achieved through molecular hybridization, where distinct pharmacophoric units are covalently linked to create a single molecule with a dual or polypharmacological profile. For example, the thiazole scaffold has been incorporated into multi-targeting kinase inhibitors, demonstrating its utility in this area. rsc.org Computational modeling can play a crucial role in the rational design of such multi-targeted ligands, ensuring that the combined molecule retains the desired binding affinities for each target.
Exploration of Chemical Biology Probes and Tools Based on the Scaffold
The development of chemical biology probes derived from the this compound scaffold could provide valuable tools for studying biological processes. These probes can be designed to selectively interact with specific cellular targets, allowing for their visualization, quantification, and functional characterization.
For instance, fluorescently labeled analogues could be synthesized to serve as imaging agents for monitoring the localization and dynamics of their target proteins within living cells. A novel and effective benzo[d]thiazole-based fluorescent probe has been developed for the highly sensitive and selective imaging of cysteine in vitro and in vivo, showcasing the potential of thiazole scaffolds in probe development. researchgate.net Additionally, the scaffold could be functionalized with reactive groups to create activity-based probes for identifying and profiling the activity of specific enzymes. The development of such chemical tools would not only advance our understanding of the biological roles of the targets of this compound but also facilitate the discovery of new therapeutic strategies.
Potential for Broader Scientific and Industrial Applications Beyond Medicinal Chemistry
While the primary focus of research on thiazole-4-carbohydrazide derivatives has been in medicinal chemistry, the unique properties of this scaffold suggest potential applications in other scientific and industrial fields. For example, the electronic and photophysical properties of these compounds could be exploited in the development of novel materials. Studies on thiazole-based hydrazones have revealed their potential for applications in nonlinear optics (NLO), a field with relevance to telecommunications and optical data processing. nih.gov
In the agricultural sector, the biological activity of thiazole derivatives could be harnessed for the development of new pesticides or plant growth regulators. For instance, some 1,3,4-thiadiazole (B1197879) derivatives have been investigated as insect growth regulators. acs.org Furthermore, the coordinating properties of the thiazole and carbohydrazide moieties could make these compounds useful as ligands in coordination chemistry or as components of novel sensors. A comprehensive exploration of these non-medicinal applications could open up new avenues for the utilization of the this compound scaffold.
Q & A
Q. What synthetic methodologies are employed for preparing 2-(4-Ethylphenyl)-1,3-thiazole-4-carbohydrazide?
The synthesis typically involves multi-step reactions, including Hantzsch thiazole ring formation and subsequent hydrazide functionalization. For example:
- Step 1 : Condensation of 4-ethylphenyl thioamide with α-bromo ketones (e.g., bromoacetic acid derivatives) to form the thiazole core.
- Step 2 : Hydrazinolysis of the ester intermediate to yield the carbohydrazide derivative. Reaction conditions (solvent, temperature, catalysts) must be optimized to achieve yields >70% . Key Data : Reported yields for analogous compounds range from 69–73%, with melting points between 283–341°C depending on substituents .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- IR Spectroscopy : Confirms N-H (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=N (1600–1640 cm⁻¹) stretches.
- NMR (¹H/¹³C) : Aromatic protons appear at δ 7.2–8.1 ppm; thiazole carbons resonate at δ 150–160 ppm.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 362 [M⁺] for analogs) and isotopic patterns (e.g., Cl-containing derivatives) validate purity .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: 62.5%, H: 4.5%, N: 15.4% for C₁₉H₁₄N₄O₂S) .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using Mo/Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (part of the SHELX suite) resolves bond lengths, angles, and intermolecular interactions. Software like ORTEP-3 visualizes thermal ellipsoids and packing diagrams .
Advanced Research Questions
Q. What strategies are used to evaluate its potential biological activity?
- In Silico Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., enzymes like urease or kinases).
- In Vitro Assays : Dose-response curves (IC₅₀ values) in enzyme inhibition or cytotoxicity assays (e.g., MTT on cancer cell lines).
- SAR Analysis : Modifying the 4-ethylphenyl or carbohydrazide groups to enhance potency or selectivity .
Q. How are contradictions in spectral data resolved during characterization?
- Case Example : Discrepancies in ¹³C NMR shifts for thiazole carbons may arise from tautomerism. Cross-validation via HMBC (heteronuclear correlation) or X-ray crystallography clarifies assignments.
- Mass Fragmentation Patterns : High-resolution MS (HRMS) distinguishes between isobaric ions (e.g., m/z 381.0 vs. 382.8 for Cl isotopes) .
Q. What mechanistic insights guide its reactivity in nucleophilic substitution reactions?
- Kinetic Studies : Monitoring reaction rates under varying pH/temperature to identify rate-determining steps.
- Isotopic Labeling : Using ¹⁵N-hydrazine to track hydrazide formation via isotopic shifts in NMR .
Q. How is stability assessed under different storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
